

Synonyms for (r)-Benzyloxymethyl-oxirane such as (R)-(-)-Glycidyl benzyl ether

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Compound of Interest

Compound Name: (r)-Benzyloxymethyl-oxirane

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A Comprehensive Technical Guide to (R)-Benzyloxymethyl-oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-Benzyloxymethyl-oxirane**, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. This document outlines its chemical identity, physicochemical properties, synthesis, and purification protocols, and its significant applications in the synthesis of therapeutic agents.

Chemical Identity and Synonyms

(R)-Benzyloxymethyl-oxirane is a versatile epoxide widely recognized for its role as a chiral precursor. Its proper IUPAC name is (2R)-2-(phenylmethoxymethyl)oxirane. Due to its frequent use in scientific literature and commerce, it is known by a variety of synonyms.

Synonym	Reference
(R)-(-)-Glycidyl benzyl ether	[1] [2]
(R)-(-)-2-(Benzyloxymethyl)oxirane	[3] [4]
(r)-benzyloxymethyl-oxirane	[5]
(R)-(-)-1-Benzyloxy-2,3-epoxypropane	[3]
Benzyl (R)-(-)-glycidyl ether	[3] [6]
(R)-O-Benzylglycidol	[5]
(2R)-2-(phenylmethoxymethyl)oxirane	[5] [6]
(2R)-2-[(benzyloxy)methyl]oxirane	[5]

Physicochemical Properties

The physical and chemical properties of **(R)-Benzyloxymethyl-oxirane** are crucial for its handling, storage, and application in synthesis.

Property	Value	Reference
CAS Number	14618-80-5	[3] [6]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[7]
Molecular Weight	164.20 g/mol	[7]
Appearance	Colorless to light yellow liquid	[2] [4]
Density	1.077 g/mL at 25 °C	[7]
Boiling Point	130 °C at 0.1 mmHg	[7]
Refractive Index	n _{20/D} 1.517	[4]
Optical Rotation	[α] _{20/D} -5.4° (c=5 in toluene)	[4]
Water Solubility	Soluble	[7]
Storage Temperature	2-8°C	[4]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **(R)-Benzyloxymethyl-oxirane**.

Spectroscopy	Data	Reference
¹ H NMR (200 MHz, CDCl ₃)	δ (ppm): 2.61 (dd, J=5.1, 2.7 Hz, 1H), 2.80 (dd, J=5.3, 4.2 Hz, 1H), 3.15–3.23 (m, 1H), 3.44 (dd, J=11.3, 5.8 Hz, 1H), 3.77 (dd, J=11.4, 3.0 Hz, 1H), 4.60 (s, 2H), 7.28–7.37 (m, 5H)	[1]
¹³ C NMR (50 MHz, CDCl ₃)	δ (ppm): 44.2 (CH ₂), 50.8 (CH), 70.7 (CH ₂), 73.3 (CH ₂), 127.7 (CH, 3C), 128.4 (CH, 2C), 137.8 (C)	[1]
IR (CHCl ₃)	ν (cm ⁻¹): 3418, 3020, 2401, 1719, 1603, 1523, 1495, 1421, 1216, 1094, 929, 669	[1]

Experimental Protocols

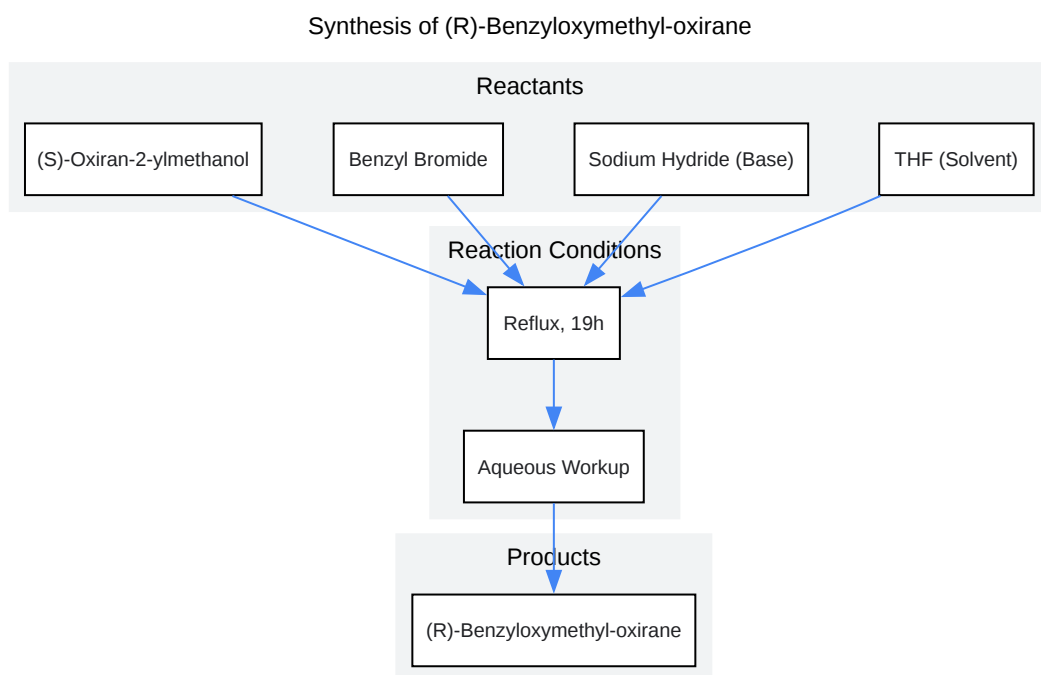
Chemical Synthesis

A common method for the synthesis of glycidyl ethers involves the reaction of an alcohol with an epihalohydrin in the presence of a base. The synthesis of **(R)-Benzyloxymethyl-oxirane** can be achieved from (S)-glycidol and benzyl bromide.

Protocol:

- Suspend sodium hydride (NaH, 55% in oil, 4.10 mmol) in anhydrous tetrahydrofuran (THF, 2 mL) under an argon atmosphere and cool to 0°C.
- Sequentially add a solution of (S)-oxiran-2-ylmethanol (2.70 mmol) in THF (4 mL) and benzyl bromide (2.86 mmol).

- Heat the reaction mixture to reflux and stir for 19 hours.
- After completion, quench the reaction with 0.1 M phosphate buffer (pH 6.5).
- Extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.[2]



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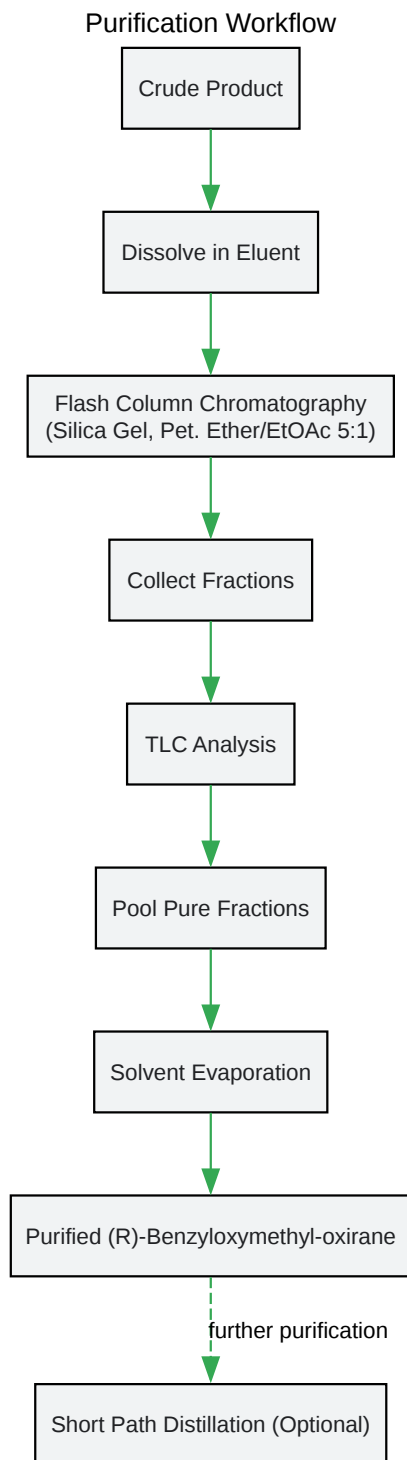
Synthesis of **(R)-Benzyloxymethyl-oxirane**

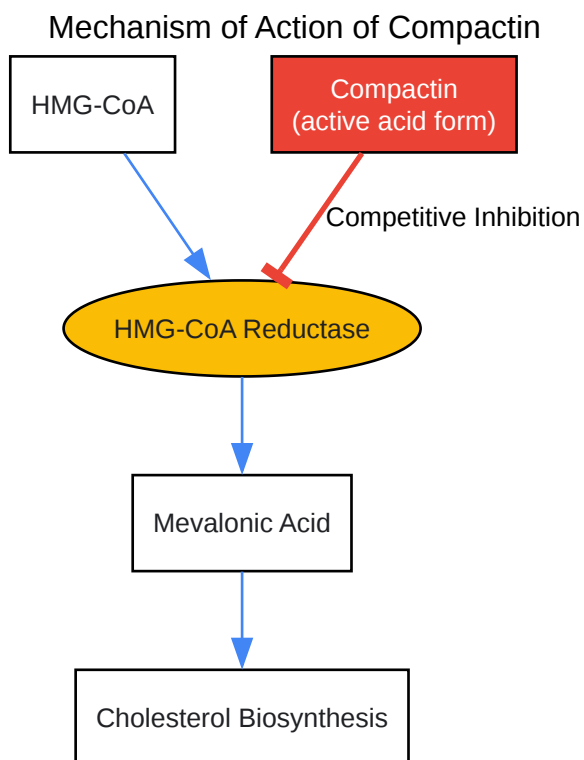
Purification

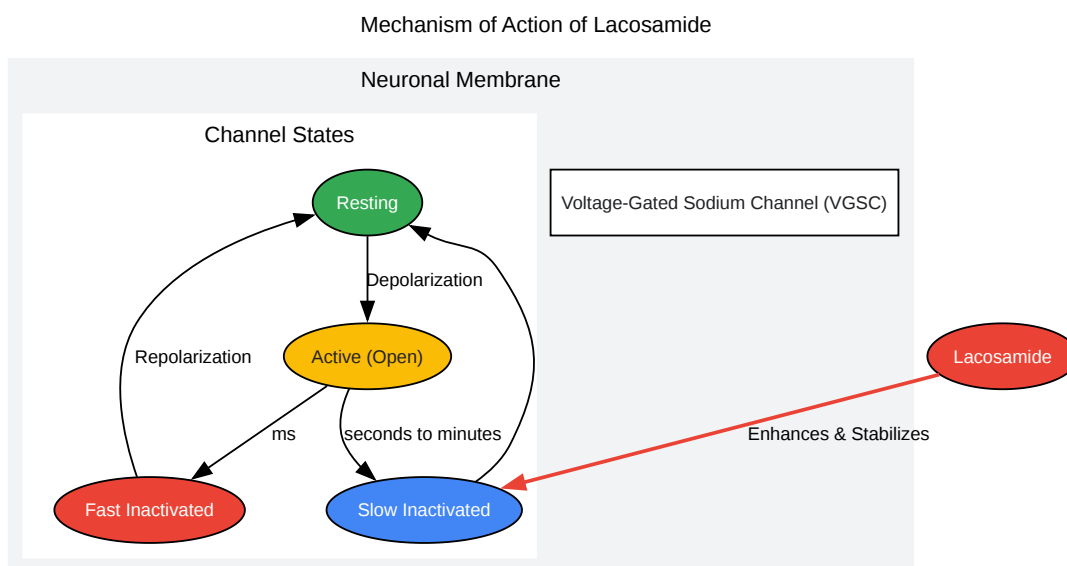
The crude product from the synthesis requires purification to achieve the high purity needed for pharmaceutical applications. Flash column chromatography is a standard method.

Protocol:

- Dissolve the crude **(R)-Benzyloxymethyl-oxirane** in a minimal amount of the eluent.
- Prepare a silica gel column with petroleum ether/ethyl acetate (5:1) as the eluent.
- Load the dissolved crude product onto the column.
- Elute the column with the petroleum ether/ethyl acetate mixture, collecting fractions.
- Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.^[2]
- For further purification, the ether can be distilled using a short path distillation apparatus (Kügelrohr).^[4]







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